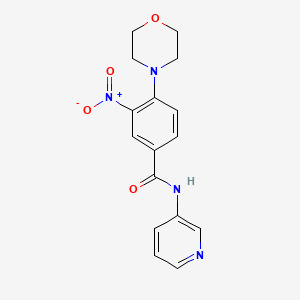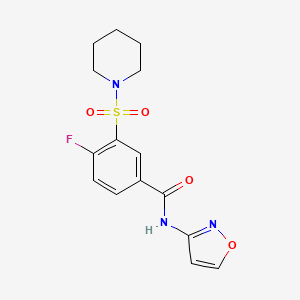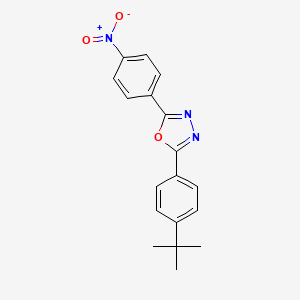![molecular formula C17H14FN3O2 B4403193 4-cyano-2-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4403193.png)
4-cyano-2-fluoro-N-[3-(propionylamino)phenyl]benzamide
説明
4-cyano-2-fluoro-N-[3-(propionylamino)phenyl]benzamide, also known as CFNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CFNPB belongs to the class of benzamide derivatives and has been found to exhibit promising properties as a potential drug candidate for the treatment of various diseases.
作用機序
The mechanism of action of 4-cyano-2-fluoro-N-[3-(propionylamino)phenyl]benzamide involves the inhibition of various enzymes and proteins that are involved in disease progression. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are overexpressed in various cancers and are involved in disease progression. This compound has been shown to inhibit HDAC activity, leading to the induction of apoptosis and inhibition of cell proliferation. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Inhibition of COX-2 activity by this compound leads to the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, leading to the induction of apoptosis and inhibition of cell proliferation. This compound has also been found to inhibit the activity of COX-2, leading to the reduction of inflammation. This compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
4-cyano-2-fluoro-N-[3-(propionylamino)phenyl]benzamide has several advantages as a potential drug candidate. It exhibits potent activity against various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been found to be non-toxic and well-tolerated in animal studies, indicating its potential as a safe and effective drug candidate. However, this compound also has limitations for lab experiments. Its synthesis is complex and requires several steps, making it difficult to produce in large quantities. This compound also has limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 4-cyano-2-fluoro-N-[3-(propionylamino)phenyl]benzamide. One potential direction is the optimization of its synthesis to improve its yield and scalability. Another direction is the exploration of its potential applications in the treatment of other diseases such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate its mechanism of action and to identify potential targets for drug development. Overall, this compound has significant potential as a drug candidate and warrants further investigation for its potential applications in drug development.
科学的研究の応用
4-cyano-2-fluoro-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential applications in drug development. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-cyano-2-fluoro-N-[3-(propanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-2-16(22)20-12-4-3-5-13(9-12)21-17(23)14-7-6-11(10-19)8-15(14)18/h3-9H,2H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDRLHOEXIDVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(ethylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B4403154.png)
![1-(3-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone](/img/structure/B4403165.png)
![methyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4403169.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B4403174.png)
![N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4403184.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4403187.png)
![2-{2-[(3-methylphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4403204.png)
![(2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4403209.png)

![3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4403231.png)
![N-[2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4403234.png)